

2-Fluoropropane mass spectrometry fragmentation pattern

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Compound Focus: 2-Fluoropropane

CAS No.: 420-26-8

Cat. No.: S748858

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Chemical Identity and Physical Properties

The table below summarizes the basic identifying information for **2-fluoropropane** [1] [2]:

Property	Value
CAS Registry Number	420-26-8
Molecular Formula	C ₃ H ₇ F
IUPAC Name	Propane, 2-fluoro-
Common Synonyms	Isopropyl fluoride, 2-Fluoropropane
Molecular Weight	62.0861 g/mol

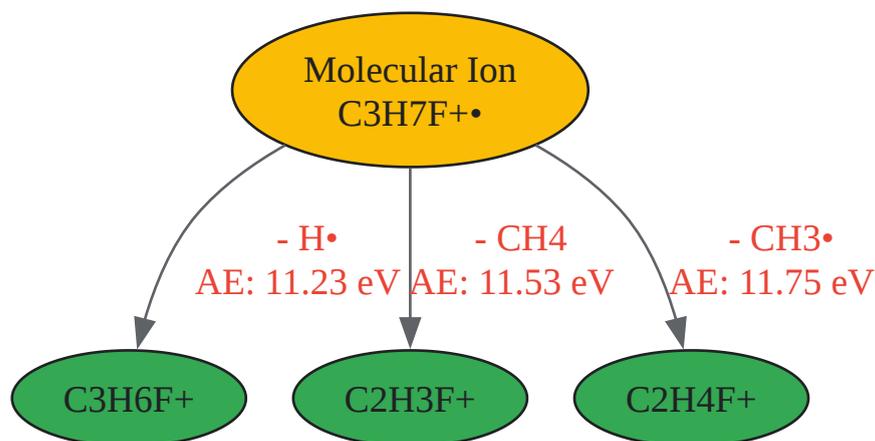
Mass Spectrometry Data

The following table summarizes the quantitative data available for the mass spectrum of **2-fluoropropane**, as provided by the National Institute of Standards and Technology (NIST) [1] [3]. The data was obtained using **electron ionization (EI)**

Ion Fragment	Appearance Energy (AE)	Comment
$C_3H_6F^+$	11.23 ± 0.03 eV	Formed by loss of a single hydrogen atom ($H\bullet$) from the molecular ion.
$C_2H_3F^+$	11.53 ± 0.03 eV	Formed alongside a neutral methane (CH_4) molecule.
$C_2H_4F^+$	11.75 ± 0.03 eV	Formed alongside a methyl radical ($CH_3\bullet$).

Fragmentation Pathways

Based on the appearance energies, the following primary fragmentation pathways for the molecular ion of **2-fluoropropane** ($C_3H_7F^{+\bullet}$) can be deduced. The diagram below illustrates the logical relationship from the molecular ion to its key fragments.



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The three main fragmentation pathways for **2-fluoropropane** lead to different fragment ions.

- **Formation of $C_3H_6F^+$ ($m/z = 61$):** This is the lowest-energy pathway, involving the simple loss of a hydrogen radical ($H\bullet$) from the molecular ion [3].
- **Formation of $C_2H_3F^+$ ($m/z = 46$):** This fragment, along with a neutral methane (CH_4) molecule, is formed through a more complex cleavage and rearrangement of bonds [3].
- **Formation of $C_2H_4F^+$ ($m/z = 47$):** This is a simple cleavage, likely of the C-C bond adjacent to the fluorinated carbon, resulting in this fragment and a methyl radical ($CH_3\bullet$) [3].

A Guide to Interpreting the Data

For your research and development work, here are key points to consider:

- **Focus on the Molecular Ion:** The molecular ion peak should be observed at $m/z = 62$. Its relative intensity in the spectrum provides information about the inherent stability of the compound under electron ionization [4].
- **Analyze Fragment Patterns:** The presence and relative abundance of the fragments listed above are characteristic of the **isopropyl fluoride** structure. The cleavage of the C-C bond next to the carbon bearing the fluorine atom is a common and often favorable fragmentation [5].
- **Stability of Carbocations:** The stability of the resulting fragment ions drives the fragmentation pattern. The $C_3H_6F^+$ ion, for instance, is a stable secondary carbocation stabilized by the adjacent, electron-withdrawing fluorine atom [4].

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References

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